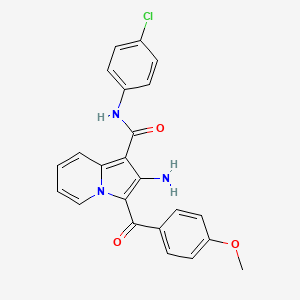

2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at position 1, a 4-chlorophenyl substituent on the amide nitrogen, and a 4-methoxybenzoyl moiety at position 2. Indolizine scaffolds are known for their bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. Key features include:

- Molecular formula: Hypothetically derived as $ \text{C}{23}\text{H}{18}\text{ClN}3\text{O}3 $, based on analogs like 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (419.865 g/mol, ChemSpider ID 13142929) .

- Functional groups: The 4-methoxybenzoyl group enhances lipophilicity, while the 4-chlorophenyl moiety may influence target binding via halogen interactions .

Properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-30-17-11-5-14(6-12-17)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-16-9-7-15(24)8-10-16/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSMQXBIASXLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine class, known for its complex molecular structure and diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and virology.

Molecular Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 396.85 g/mol. The compound features an indolizine core, which is crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and substitution methods, using solvents such as dichloromethane and toluene, and catalysts like triethylamine or pyridine.

Anticancer Properties

Research indicates that indolizine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines. For instance, derivatives have been tested against melanoma cells, demonstrating selective cytotoxic effects and the ability to induce cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |

| Antiviral | Potential activity against Hepatitis B virus (HBV) and other viruses |

| Anti-inflammatory | May inhibit cyclooxygenase (COX) enzymes, reducing inflammation |

| Enzyme Inhibition | Shows potential as an inhibitor for specific enzymes involved in disease processes |

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HBV. Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . The mechanism of action may involve binding to viral proteins or host cell receptors, modulating their activity and affecting viral life cycles.

Case Studies and Research Findings

- Anticancer Efficacy : A study on indolizine derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against human melanoma cells (VMM917). The compound induced apoptosis and cell cycle arrest at the S phase, indicating its potential as a novel therapeutic agent in melanoma treatment .

- Antiviral Mechanism : Research into N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives revealed their ability to inhibit both wild-type and drug-resistant HBV strains. This suggests that structural analogs of this compound could also possess similar antiviral activities .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it valuable for research and potential therapeutic applications:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |

| Antiviral | Potential activity against Hepatitis B virus (HBV) and other viruses |

| Anti-inflammatory | May inhibit cyclooxygenase (COX) enzymes, reducing inflammation |

| Enzyme Inhibition | Shows potential as an inhibitor for specific enzymes involved in disease processes |

Anticancer Properties

Research indicates that indolizine derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation across various cancer cell lines. Notably, the compound has shown selective cytotoxic effects against melanoma cells, inducing apoptosis and cell cycle arrest at the S phase.

Case Study Example :

A study focusing on indolizine derivatives revealed that modifications to the structure enhanced cytotoxicity against human melanoma cells (VMM917). The compound effectively induced apoptosis and caused cell cycle arrest, suggesting its potential as a novel therapeutic agent in melanoma treatment.

Antiviral Activity

Preliminary investigations suggest that this compound may exhibit antiviral properties, particularly against HBV. Similar compounds have been shown to enhance intracellular levels of APOBEC3G, an enzyme that inhibits viral replication. The proposed mechanism involves binding to viral proteins or host cell receptors, thereby modulating their activity and affecting the viral life cycle.

Case Study Example :

Research into N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives demonstrated their ability to inhibit both wild-type and drug-resistant HBV strains. This suggests that structural analogs of this compound could possess similar antiviral activities.

Synthesis and Mechanism of Action

The synthesis of 2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions, including condensation and substitution methods. The presence of functional groups allows for various chemical reactions, enhancing its biological activity.

Synthesis Overview:

- Condensation Reactions : Formation of the indolizine core through condensation of appropriate precursors.

- Substitution Reactions : Introduction of the 4-chlorophenyl and 4-methoxybenzoyl groups via nucleophilic substitutions.

- Purification : The final product is purified to achieve a high level of purity (typically around 95%).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their key properties:

Key Observations:

Substituent Position and Bioactivity :

- Chlorine Position : The target compound’s 4-chlorophenyl group may enhance binding to hydrophobic pockets in enzymes compared to the 2-chloro analog (lower steric hindrance) .

- Methoxy vs. Nitro Groups : 4-Methoxybenzoyl derivatives (target and ) exhibit higher lipophilicity than nitro-substituted analogs (), which may affect membrane permeability .

Nitro-substituted compounds () may face metabolic challenges due to redox-sensitive nitro groups .

Scaffold Differences :

- Metalaxyl () shares the 4-chlorophenyl and 4-methoxybenzoyl motifs but uses a pyran scaffold, highlighting how core structure dictates function (fungicidal vs. indolizine-based targets) .

Research Findings and Implications

- Synthetic Accessibility : Indolizine derivatives like the target compound are often synthesized via cyclization reactions, with substituents introduced via Suzuki coupling or amide bond formation .

- Biological Potential: While inhibitory data for indolizine carboxamides are absent in the evidence, thiazole derivatives () show antimicrobial activity, suggesting similar testing frameworks could apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.